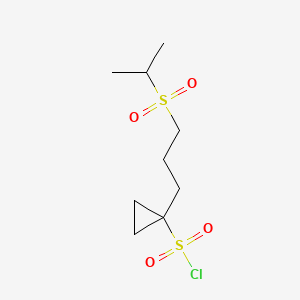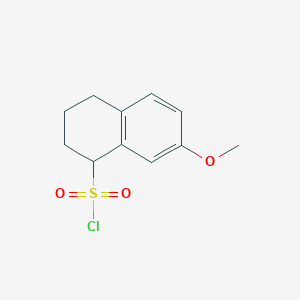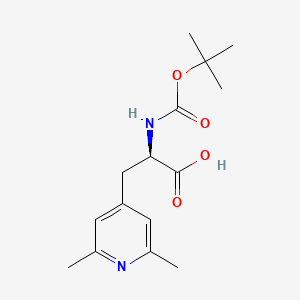
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor and 2,6-dimethylpyridine.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of Propanoic Acid: The protected amine is then reacted with a suitable reagent to form the propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is employed in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under mild conditions, allowing the free amine to participate in further reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid: The enantiomer of the compound, which may exhibit different reactivity and biological activity.
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid with similar protective functionality.
tert-Butyl 2-amino-3-(2,6-dimethylpyridin-4-yl)propanoate: A structurally related compound with a tert-butyl ester group instead of a carboxylic acid.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the 2,6-dimethylpyridine moiety, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
(2R)-3-(2,6-dimethylpyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-9-6-11(7-10(2)16-9)8-12(13(18)19)17-14(20)21-15(3,4)5/h6-7,12H,8H2,1-5H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Clé InChI |
LDJMDFBWSUZHJM-GFCCVEGCSA-N |
SMILES isomérique |
CC1=CC(=CC(=N1)C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC(=CC(=N1)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
![2-Butanone, 4-[(4-chlorophenyl)thio]-](/img/structure/B15327790.png)
![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)
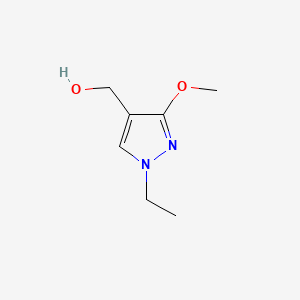
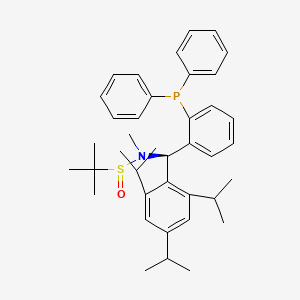
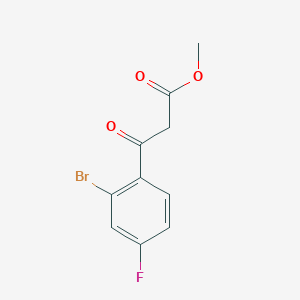
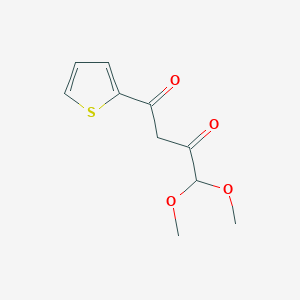
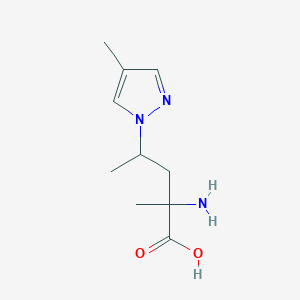
![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)


